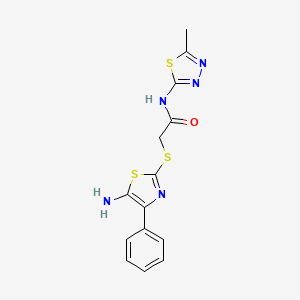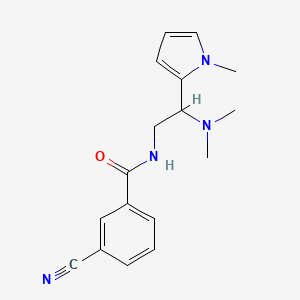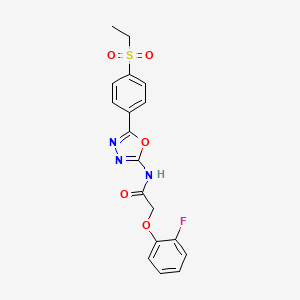![molecular formula C16H15ClN6O2 B2470954 N-(4-chlorophenyl)-N'-[5-(4-methoxyanilino)-4H-1,2,4-triazol-3-yl]urea CAS No. 860787-23-1](/img/structure/B2470954.png)
N-(4-chlorophenyl)-N'-[5-(4-methoxyanilino)-4H-1,2,4-triazol-3-yl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-chlorophenyl)-N'-[5-(4-methoxyanilino)-4H-1,2,4-triazol-3-yl]urea is a useful research compound. Its molecular formula is C16H15ClN6O2 and its molecular weight is 358.79. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Agricultural Applications
Urease and nitrification inhibitors, such as certain urea derivatives, can significantly reduce ammonia loss from urea-based fertilizers, improving nitrogen use efficiency and reducing environmental pollution. This application is crucial for meeting global greenhouse gas emission reduction targets and enhancing agricultural productivity (Ray et al., 2020).
Medical and Pharmaceutical Research
Triazole derivatives have been extensively researched for their diverse biological activities, which include antimicrobial, antifungal, and anti-inflammatory properties. These compounds are considered promising candidates for developing new therapeutic agents (Ferreira et al., 2013). Moreover, urea derivatives are highlighted for their role in drug design, owing to their unique hydrogen-binding capabilities, which can influence the selectivity, stability, toxicity, and pharmacokinetic profile of lead molecules (Jagtap et al., 2017).
Environmental Protection
The chlorophenyl group's presence in compounds raises concerns about environmental pollution and toxicity. Research on chlorophenols, for example, has evaluated their moderate toxic effects on aquatic life and their potential for bioaccumulation, underscoring the importance of monitoring and managing their presence in the environment (Krijgsheld & Gen, 1986).
Mechanism of Action
Target of Action
Similar compounds have been associated with anti-allergic activities and neuroprotective and anti-neuroinflammatory properties
Mode of Action
Similar compounds have shown to interact with h1 receptors, exhibiting higher affinity to these receptors than histamine . This suggests that Bio9B6 might also interact with H1 receptors or similar targets, leading to its observed effects.
Biochemical Pathways
Similar compounds have shown to inhibit nitric oxide (no) and tumor necrosis factor-α (tnf-α) production in lps-stimulated human microglia cells . This suggests that Bio9B6 might also affect these or related biochemical pathways.
Result of Action
Similar compounds have shown significant effects on both allergic asthma and allergic itching , and exhibited promising neuroprotective and anti-inflammatory properties . This suggests that Bio9B6 might have similar effects.
Properties
IUPAC Name |
1-(4-chlorophenyl)-3-[5-(4-methoxyanilino)-1H-1,2,4-triazol-3-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN6O2/c1-25-13-8-6-11(7-9-13)18-14-20-15(23-22-14)21-16(24)19-12-4-2-10(17)3-5-12/h2-9H,1H3,(H4,18,19,20,21,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSIWSDGWXYMLHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=NC(=NN2)NC(=O)NC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-Chloro-N-[(2-cyclopropyloxolan-2-yl)methyl]acetamide](/img/structure/B2470873.png)
![2-[(2,4-dichlorobenzyl)sulfanyl]-1-phenyl-1H-imidazole](/img/structure/B2470875.png)

![N-(Cyanomethyl)-2-[(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl)amino]acetamide](/img/structure/B2470878.png)
![[3-Amino-6-methyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl](4-bromophenyl)methanone](/img/structure/B2470880.png)
![3-[2-Fluoro-3-(trifluoromethyl)phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B2470881.png)

![N-(4-ethoxyphenyl)-5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2470885.png)


![2-[1-[(E)-2-phenylethenyl]sulfonyl-2,3-dihydroindol-3-yl]acetic acid](/img/structure/B2470889.png)


![5-amino-1-{2-[(3-chlorophenyl)amino]-2-oxoethyl}-N-(thien-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2470894.png)
